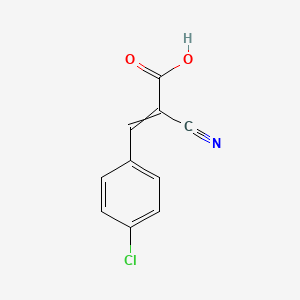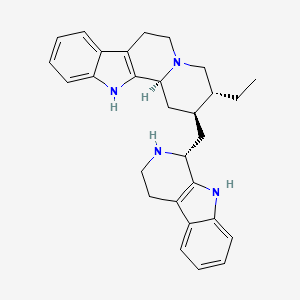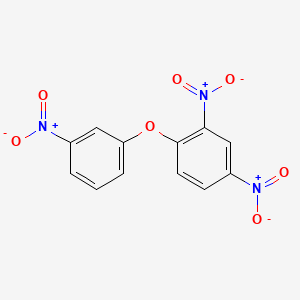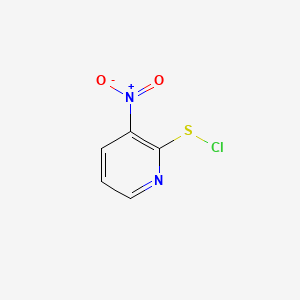
3-硝基-2-吡啶亚磺酰氯
描述
3-Nitro-2-pyridinesulfenyl chloride (3-NPSC) is a highly reactive and versatile reagent used in a variety of organic synthesis reactions. It is a sulfenyl chloride, a class of compounds that are used as intermediates in the synthesis of organic compounds. 3-NPSC is a useful reagent for the formation of various nitroalkenes, nitroalkynes, and nitroaromatics. It is also used in the preparation of a variety of heterocyclic compounds, such as pyridines and other nitrogen-containing heterocycles. Additionally, 3-NPSC can be used in the preparation of sulfonamides, sulfonyl chlorides, and sulfonates.
科学研究应用
制备和衍生物合成: 3-硝基-2-吡啶亚磺酰氯可以通过苯甲基 3-硝基-2-吡啶基硫醚与亚硫酰氯反应来制备。该化合物用于合成半胱氨酸和 D-青霉素的衍生物 (Ueki, Honda, Kazama, & Katoh, 1994)。
受保护氨基酸的合成: 它用作 N-、O- 和 S-受保护氨基酸合成的起始原料。已经对其在各种溶剂中的稳定性进行了研究,以优化 Npys 氨基酸的合成条件 (Pugh, Gera, & Stewart, 2009)。
在肽化学中的应用: 3‐硝基‐2‐吡啶亚磺酰基团,缩写为 Npys‐Cl,广泛用作胺、醇和硫醇的保护基,在肽合成中促进硫醇/二硫键交换方面也很有用 (Rentier, Fukumoto, Taguchi, & Hayashi, 2017)。
保护和活化基团: 3-硝基-2-吡啶亚磺酰基团用于肽合成中氨基和羟基的保护和活化。已经证明了它在中性条件下选择性去除而不影响其他保护基 (Matsueda & Walter, 2009)。
稳定性和合成: 报道了与其他吡啶亚磺酰卤化物相比,3-硝基-2-吡啶亚磺酰卤 (NPySX) 的非凡稳定性及其合成,突出了它对化学反应稳定性的贡献 (Matsueda & Aiba, 1978)。
二硫键形成剂: 由 3-硝基-2-吡啶亚磺酰氯衍生的烷氧基 3-硝基-2-吡啶亚磺酸酯可有效氧化硫醇基团,促进复杂富含二硫键肽的合成 (Taguchi et al., 2017)。
肽化学中的硫醇保护和活化: 它用于半胱氨酸的硫醇保护和活化,从而实现与半胱氨酸的游离硫醇的选择性反应,形成胱氨酸二硫键 (Matsueda, Kimura, Kaiser, & Matsueda, 1981)。
醇和硫醇的消除反应: 3-硝基-2-吡啶亚磺酰氯用于丝氨酸、苏氨酸和半胱氨酸结构单元的脱水/脱硫醇化,展示了它与多功能和复杂底物的相容性 (Olsen, Tsakos, & Poulsen, 2015)。
固相肽合成: 它已成功用于肽固相合成过程中半胱氨酸的侧链保护,证明了与各种合成策略的兼容性 (Ridge, Matsueda, Haber, & Matsueda, 2009)。
不对称二硫键的形成: 半胱氨酸的 Npys 衍生物促进了不对称二硫键的形成,这在肽合成中很有用 (Bernatowicz, Matsueda, & Matsueda, 2009)。
安全和危害
作用机制
Target of Action
The primary target of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) is cysteine , a semi-essential amino acid . It acts as a protecting-activating group for cysteine, particularly in the synthesis of cyclic and unsymmetrical disulfides .
Mode of Action
NpysCl protects thiols and acts as an activator for disulfide bond formation . It facilitates thiol/disulfide exchange to the corresponding disulfides . This interaction with its targets leads to the formation of disulfide bonds, which are crucial for the stability of proteins.
Biochemical Pathways
The action of NpysCl affects the biochemical pathways involved in the synthesis of cyclic and unsymmetrical disulfides . These disulfides play a significant role in the structure and function of proteins, contributing to their stability and activity.
Pharmacokinetics
Its solubility in dichloromethane suggests that it may have good bioavailability.
Result of Action
The result of NpysCl’s action is the formation of cyclic and unsymmetrical disulfides . This leads to the stabilization of proteins and potentially impacts their function.
Action Environment
The action of NpysCl can be influenced by environmental factors. For instance, its stability was studied in various solvents , suggesting that the solvent environment can affect its efficacy and stability
生化分析
Biochemical Properties
3-Nitro-2-pyridinesulfenyl chloride plays a significant role in biochemical reactions, primarily due to its ability to protect and activate cysteine residues. It interacts with enzymes, proteins, and other biomolecules by forming disulfide bonds. This compound is particularly useful in the synthesis of N-, O-, and S-Npys-protected amino acids . The nature of these interactions involves the formation of stable disulfide bonds, which can be selectively cleaved under mild conditions, making it an essential reagent in peptide synthesis .
Cellular Effects
The effects of 3-Nitro-2-pyridinesulfenyl chloride on various types of cells and cellular processes are profound. It influences cell function by facilitating the formation of disulfide bonds, which are crucial for maintaining the structural integrity of proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of cysteine residues in proteins . The ability to form and break disulfide bonds allows for precise control over protein function and cellular processes.
Molecular Mechanism
At the molecular level, 3-Nitro-2-pyridinesulfenyl chloride exerts its effects through the formation of disulfide bonds with cysteine residues in proteins. This interaction involves the transfer of the sulfenyl group to the thiol group of cysteine, resulting in the formation of a stable disulfide bond . This mechanism is crucial for the activation and protection of cysteine residues during peptide synthesis. Additionally, the compound can facilitate thiol/disulfide exchange reactions, further contributing to its role in biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-2-pyridinesulfenyl chloride can change over time. The compound is stable for several weeks at room temperature and shows no decomposition after six months when stored at temperatures below 0°C . Its stability in various solvents has been studied, and it has been found to remain stable under specific conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of 3-Nitro-2-pyridinesulfenyl chloride vary with different dosages in animal models. At lower doses, the compound effectively protects and activates cysteine residues without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruption of cellular processes and protein function . Threshold effects have been noted, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
3-Nitro-2-pyridinesulfenyl chloride is involved in metabolic pathways that include the formation and cleavage of disulfide bonds. It interacts with enzymes and cofactors that facilitate these reactions, impacting metabolic flux and metabolite levels . The compound’s role in modulating the redox state of cysteine residues is crucial for maintaining cellular homeostasis and regulating metabolic processes .
Transport and Distribution
Within cells and tissues, 3-Nitro-2-pyridinesulfenyl chloride is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites for biochemical reactions. The distribution of the compound within cellular compartments is essential for its function in protecting and activating cysteine residues .
Subcellular Localization
The subcellular localization of 3-Nitro-2-pyridinesulfenyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is critical for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules for disulfide bond formation and cleavage . The precise targeting of the compound enhances its efficacy in biochemical reactions.
属性
IUPAC Name |
(3-nitropyridin-2-yl) thiohypochlorite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKQMHWYSBWUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218377 | |
| Record name | 3-Nitro-2-pyridinesulfenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68206-45-1 | |
| Record name | 3-Nitro-2-pyridinesulfenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nitro-2-pyridinesulfenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-2-pyridinesulfenyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) in organic synthesis?
A1: 3-Nitro-2-pyridinesulfenyl chloride (NpysCl) is primarily employed as a versatile protecting group for amines, alcohols, and thiols in peptide chemistry. [] Its ability to be selectively removed under mild conditions makes it particularly valuable in multi-step syntheses. []
Q2: How does NpysCl react with amino acids, and what makes this reaction important for peptide synthesis?
A2: NpysCl readily reacts with amino acids to form N-Npys amino acid derivatives. [] This reaction is crucial for peptide synthesis because the Npys group can be removed under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane), which are orthogonal to many other protecting groups commonly used in peptide chemistry, such as Boc, Z, and Fmoc. []
Q3: Besides amine protection, are there other applications of NpysCl in peptide synthesis?
A3: Yes, NpysCl is also utilized to activate the thiol group of cysteine for the formation of disulfide bonds. [] This methodology has been successfully employed in both solution-phase and solid-phase peptide synthesis. []
Q4: Can you elaborate on the use of NpysCl in disulfide bond formation?
A4: Researchers have found that alkoxy 3-nitro-2-pyridinesulfenates (Npys-OR), derived from NpysCl, can efficiently oxidize thiol groups, leading to disulfide bond formation. [] For instance, methyl 3-nitro-2-pyridinesulfenate (Npys-OMe) has been shown to effectively synthesize cyclic peptides like oxytocin by oxidizing linear precursors. []
Q5: What are the advantages of using Npys-OMe over other disulfide bond forming agents?
A5: Npys-OMe offers several advantages, including high efficiency, minimal oligomer formation, and excellent compatibility with other amino acid protecting groups. [] Importantly, it shows minimal side reactions with methionine, tryptophan, or the S-acetamidomethyl (Acm) protecting group. []
Q6: Are there any alternative synthetic routes to access NpysCl?
A6: Yes, researchers have developed novel and efficient synthetic routes for NpysCl. [] These alternative methods are valuable for improving the accessibility and cost-effectiveness of this reagent. []
Q7: How does the stability of NpysCl influence its application in peptide synthesis?
A8: Understanding the stability profile of NpysCl in various solvents, with and without base, is crucial for optimizing the reaction conditions for N-Npys amino acid synthesis. [] This knowledge helps ensure the reagent's effectiveness and prevents undesirable side reactions during peptide synthesis. []
Q8: Can you provide an example of a specific reaction where understanding NpysCl's stability is crucial?
A9: In the synthesis of Npys-Ala and Boc-Lys(Npys) tert-butylammonium salt, careful consideration of NpysCl stability is required to achieve optimal yields and purity. [] This is because the presence of specific solvents or bases can influence the stability of NpysCl and the success of these reactions. []
Q9: Beyond its use as a protecting group, are there other applications of the Npys group in organic synthesis?
A10: Yes, the Npys group has been successfully utilized in the synthesis of dehydroalanine and dehydrobutyrine building blocks. [] This method involves the activation of serine, threonine, and cysteine building blocks with NpysCl, followed by base treatment, leading to side-chain dehydration or dehydrothiolation. []
Q10: What are the benefits of using the Npys-mediated dehydration/dehydrothiolation method?
A11: This method is advantageous due to its rapidity and the potential for a one-pot reaction. [] Additionally, the broad functional group tolerance of NpysCl makes it compatible with various multifunctional and complex substrates. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





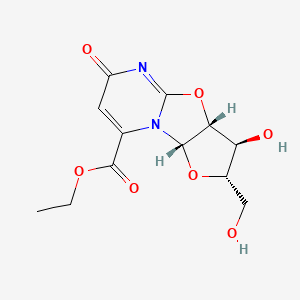
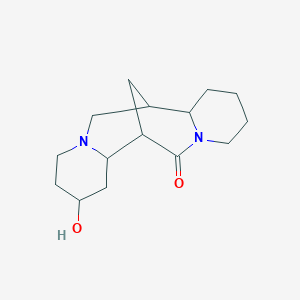
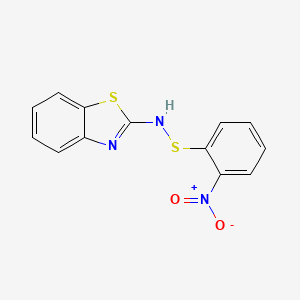

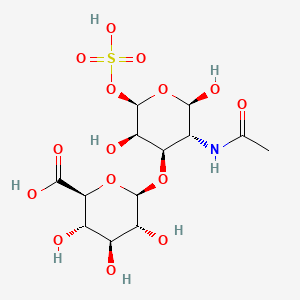
![4-[[[(2-Methoxyphenyl)methylamino]-oxomethyl]amino]benzoic acid ethyl ester](/img/structure/B1200872.png)
![2-[[[(5-Chloro-2-pyridinyl)amino]-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1200874.png)
